molecular formula C15H22BClN2O3 B8086313 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea

1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea

Cat. No.: B8086313
M. Wt: 324.6 g/mol
InChI Key: LISQCYXTDYOYRI-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorinated phenyl ring, a tetramethyl-1,3,2-dioxaborolan group, and a dimethylurea moiety. Its unique structure makes it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea typically involves multiple steps:

    Formation of the Chlorinated Phenyl Intermediate: This step involves the chlorination of a suitable phenyl precursor under controlled conditions.

    Introduction of the Tetramethyl-1,3,2-dioxaborolan Group: This is achieved through a borylation reaction, often using a palladium catalyst to facilitate the formation of the boronate ester.

    Coupling with Dimethylurea: The final step involves the coupling of the chlorinated phenyl-boronate ester with dimethylurea under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the boron and nitrogen atoms.

    Coupling Reactions: The boronate ester group is reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions can produce boronic acids.

Scientific Research Applications

1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Derivatives: Compounds like phenylboronic acid and its esters share structural similarities with the boronate ester group.

    Chlorinated Phenyl Compounds: Such as chlorobenzene and its derivatives, which have similar reactivity patterns.

Uniqueness

1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

3-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)10-7-8-11(17)12(9-10)18-13(20)19(5)6/h7-9H,1-6H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISQCYXTDYOYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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